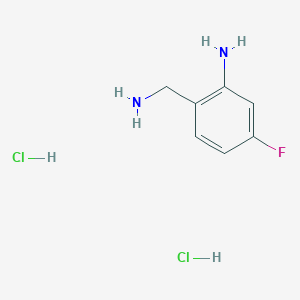

2-(Aminomethyl)-5-fluoroaniline dihydrochloride

Übersicht

Beschreibung

2-(Aminomethyl)benzimidazole dihydrochloride is an organic compound with a molecular formula of C8H11Cl2N3 . It’s typically used in laboratory settings .

Synthesis Analysis

The synthesis of a similar compound, 2-amino-1-(aminomethyl)ethanol, involves a series of reactions starting with glycine and formaldehyde. The reaction proceeds in the presence of hydrochloric acid to form 2-aminoacetaldehyde dihydrochloride, which is then reacted with sodium cyanoborohydride to form 2-amino-1-(aminomethyl)ethanol.Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)benzimidazole dihydrochloride is represented by the InChI Key HAEYZZSSSUIZAN-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Aminomethyl)benzimidazole dihydrochloride are not detailed, it’s known that similar compounds can participate in various chemical transformations .Physical And Chemical Properties Analysis

2-(Aminomethyl)benzimidazole dihydrochloride is typically a white to yellow or reddish-beige solid .Wissenschaftliche Forschungsanwendungen

1. Fluorometric Determination of Zinc Ions

- Application Summary : This compound is used in the synthesis of a novel Schiff base chemosensor (BMHM) based on benzimidazole for the fluorometric determination of Zinc ions .

- Methods of Application : The chemosensor BMHM exhibits a strong and quick turn-on fluorescence response in an ethanol-water (1:1, v/v) medium on varying concentrations of Zn2+ . The recognition of Zn2+ is based on the Chelation-enhanced fluorescence effect .

- Results/Outcomes : The binding constant and limit of detection for BMHM-Zn2+ complexation were estimated to be 7.99×104 M−1 and 0.148 µM, respectively . The extreme fluorescent enhancement caused by Zn2+ binding in chemosensor BMHM occurred at a pH range of 6–7 .

2. Antimicrobial Activity of Metal Complexes

- Application Summary : This compound is used in the synthesis of ligands derived from the condensation of 2-Aminomethyl benzimidazole with thiophene-2-carbaxaldehyde, substituted benzaldehydes . These ligands are then used to synthesize metal complexes.

- Methods of Application : The exact methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes : The antimicrobial activity of these metal complexes was compared . The exact results or outcomes are not detailed in the source .

3. Synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid

- Application Summary : This compound is used in the synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid .

- Methods of Application : The exact methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes : The exact results or outcomes are not detailed in the source .

4. Synthesis of Schiff base for Metal Ion Detection

- Application Summary : This compound is used in the synthesis of a novel Schiff base for metal ion detection . The Schiff base is designed to investigate its utilization as a chemosensor for metal ion detection .

- Methods of Application : 2-(aminomethyl)benzimidazole has been selected as an amine compound due to its potential selective ion-binding sites, planar structure, and high solubility in polar environments .

- Results/Outcomes : The exact results or outcomes are not detailed in the source .

5. Synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid

- Application Summary : This compound is used in the synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid .

- Methods of Application : The exact methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes : The exact results or outcomes are not detailed in the source .

6. Synthesis of Schiff base for Metal Ion Detection

- Application Summary : This compound is used in the synthesis of a novel Schiff base for metal ion detection . The Schiff base is designed to investigate its utilization as a chemosensor for metal ion detection .

- Methods of Application : 2-(aminomethyl)benzimidazole has been selected as an amine compound due to its potential selective ion-binding sites, planar structure, and high solubility in polar environments .

- Results/Outcomes : The exact results or outcomes are not detailed in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(aminomethyl)-5-fluoroaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQOYZYUGJUANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-5-fluoroaniline dihydrochloride | |

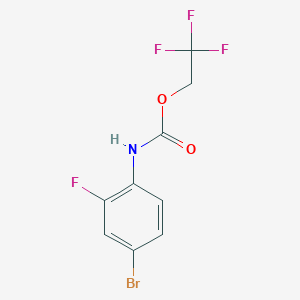

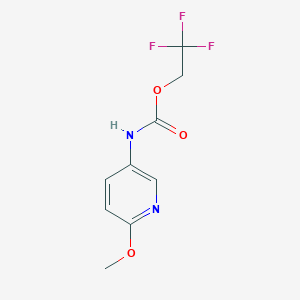

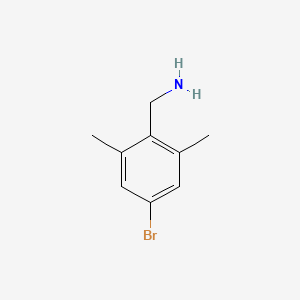

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)

![2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1519281.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)